molecular formula C8H8F3NO B1300835 n-Methyl-4-(trifluoromethoxy)aniline CAS No. 41419-59-4

n-Methyl-4-(trifluoromethoxy)aniline

Cat. No. B1300835
CAS RN: 41419-59-4
M. Wt: 191.15 g/mol
InChI Key: MGCCWCLGIPNIBP-UHFFFAOYSA-N
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Description

n-Methyl-4-(trifluoromethoxy)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring. This functional group is known for imparting desirable properties in various applications, including pharmacological and biological activities .

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted anilines, such as n-Methyl-4-(trifluoromethoxy)aniline, involves key steps like metalation, which is the exchange of hydrogen with a metal, often lithium, to create organometallic intermediates. These intermediates can then be further reacted with electrophiles to yield various products . A user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been reported, which uses Togni reagent II and can be applied to a broad spectrum of related compounds .

Molecular Structure Analysis

The molecular structure of n-Methyl-4-(trifluoromethoxy)aniline and its derivatives can be complex, with the potential for various isomers depending on the position of the substituents on the benzene ring. The trifluoromethoxy group can influence the electronic distribution and steric hindrance, affecting the overall molecular conformation .

Chemical Reactions Analysis

Trifluoromethoxy-substituted anilines can undergo a variety of chemical reactions. Metalation is a common reaction where the hydrogen atoms adjacent to the nitrogen or oxygen atoms are replaced by metal atoms, leading to different reactivity patterns based on the protective groups on the nitrogen atom . These compounds can also participate in cyclometalation reactions, where a metal atom becomes part of the ring structure, as seen in reactions with diiron nonacarbonyl .

Physical and Chemical Properties Analysis

The physical and chemical properties of n-Methyl-4-(trifluoromethoxy)aniline derivatives are influenced by the trifluoromethoxy group. This group can increase the polarity and stability of the molecule, as observed in liquid crystalline properties where derivatives exhibit stable smectic phases . The introduction of the trifluoromethoxy group can also enhance the herbicidal activity of certain compounds . Furthermore, the presence of this group can affect the electron transport properties in materials used for electrophotography .

Scientific Research Applications

Liquid Crystal Applications

n-Methyl-4-(trifluoromethoxy)aniline derivatives exhibit noteworthy properties in the realm of liquid crystals. Specifically, derivatives like 4-trifluoromethyl and 4-trifluoromethoxy demonstrate stable smectic B and A phases, respectively. These derivatives are significant for their unique liquid crystalline properties, such as phase transition entropies, molecular dipole moments, and high orientational order, particularly in the smectic A phase of the 4-trifluoromethoxy derivative. This research highlights the potential use of these compounds in advanced liquid crystal technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Synthesis of Trifluoromethoxylated Compounds

The synthesis of trifluoromethoxylated aromatic compounds, which have desirable pharmacological and biological properties, has been a challenge in organic chemistry. A user-friendly protocol for synthesizing such compounds has been developed, using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II). This method can be applied to synthesize a broad spectrum of ortho-trifluoromethoxylated aniline derivatives, which are useful synthetic building blocks in the discovery and development of new pharmaceuticals and functional materials (Feng & Ngai, 2016).

Synthesis of Pesticide Intermediates

The compound methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, has been synthesized using new methods that offer high yield and low cost. This novel approach, which can also be applied to other aniline derivatives, is significant for its efficiency and environmental benefits, especially in the production of pesticides like indoxacarb (Zhang, Zhang, & Sun, 2011).

Metalation and Structural Elaboration

Trifluoromethoxy-substituted anilines undergo metalation with hydrogen/lithium permutation, demonstrating a potential for selective structural elaboration. The method allows for the synthesis of various products, illustrating the applicative potential of aniline functionalization mediated by organometallic reagents. This research opens new avenues for the synthesis of complex organic structures (Leroux, Castagnetti, & Schlosser, 2003).

Safety And Hazards

N-Methyl-4-(trifluoromethoxy)aniline is classified as dangerous. It can cause skin irritation and is harmful if absorbed through the skin. Ingestion is harmful and may cause irritation of the digestive tract. Inhalation is harmful and causes respiratory tract irritation . Safety precautions include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and storing in a cool, dry place in a tightly closed container .

properties

IUPAC Name

N-methyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCCWCLGIPNIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353230
Record name n-methyl-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-4-(trifluoromethoxy)aniline

CAS RN

41419-59-4
Record name n-methyl-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41419-59-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Warsitz, SH Rohjans… - European Journal of …, 2021 - Wiley Online Library
New two‐step procedures that include an initial regioselective intermolecular hydroaminoalkylation of 2‐allyl‐, 2‐allyldimethylsilyl‐, or 2‐dimethyl(vinyl)silyl‐substituted 3‐…
M Warsitz, S Doye - European Journal of Organic Chemistry, 2020 - Wiley Online Library
A new two‐step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho‐chlorostyrenes with N‐methylanilines and a subsequent intramolecular …
H Thye, F Fornfeist, D Geik, LL Schlüschen… - …, 2023 - thieme-connect.com
Terminal alkynes undergo intermolecular hydroaminoalkylation reactions with secondary amines in the presence of titanium catalysts and depending on the catalyst and the structure of …
Number of citations: 0 www.thieme-connect.com
MD Canela, S Liekens, MJ Camarasa… - European Journal of …, 2014 - Elsevier
A series of novel 6-phenylaminopurines have been efficiently synthesized in 3 steps exploring different groups at positions 2, 8 and 9 of the purine ring and at the exocyclic nitrogen …
Number of citations: 12 www.sciencedirect.com
CB McREYNOLDS - 2021 - search.proquest.com
There is currently an urgent need for safe and effective treatment options for chronic diseases, especially pain, given that current medicines are accompanied by severe side effects. …
Number of citations: 3 search.proquest.com
T Fukaya, S Masumoto - Synthesis, 2013 - thieme-connect.com
Benzoxazolone derivatives with various substituents at the C-5 position were synthesized efficiently via benzoxazolone boronates as the key intermediate. The target compounds were …
Number of citations: 2 www.thieme-connect.com

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